Indomethacin - 53-86-1

Indomethacin

Catalog Number: EVT-271032
CAS Number: 53-86-1
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Crystals. (NTP, 1992)
Indometacin is a member of the class of indole-3-acetic acids that is indole-3-acetic acid in which the indole ring is substituted at positions 1, 2 and 5 by p-chlorobenzoyl, methyl, and methoxy groups, respectively. A non-steroidal anti-inflammatory drug, it is used in the treatment of musculoskeletal and joint disorders including osteoarthritis, rheumatoid arthritis, gout, bursitis and tendinitis. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an analgesic, a gout suppressant, a drug metabolite, a xenobiotic metabolite, a xenobiotic, an environmental contaminant and a non-steroidal anti-inflammatory drug. It is a N-acylindole, a member of monochlorobenzenes, an aromatic ether and a member of indole-3-acetic acids.
Indometacin, or indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties. NSAIDs consist of agents that are structurally unrelated; the NSAID chemical classification of indometacin is an indole-acetic acid derivative with the chemical name 1- (p-chlorobenzoyl)25-methoxy-2-methylindole-3-acetic acid. The pharmacological effect of indometacin is not fully understood, however, it is thought to be mediated through potent and nonselective inhibition of the enzyme cyclooxygenase (COX), which is the main enzyme responsible for catalyzes the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway. Indometacin was first discovered in 1963 and it was first approved for use in the U.S. by the Food and Drug Administration in 1965, along with other acetic acid derivatives such as [diclofenac] and [sulindac] that were also developed during the 1960s. Since then, indometacin has been extensively studied in clinical trials as one of the most potent NSAIDs in blocking prostaglandin synthesis and was among the first NSAIDs to be used in the symptomatic treatment of migraine and for headaches that eventually became known as “indomethacin-responsive” headache disorders. Most commonly used in rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute shoulder pains, and acute gouty arthritis, indometacin is currently available as oral capsules as well as other methods of administration, including rectal and intravenous formulations. Intravenous indometacin is administered to close a hemodynamically significant patent ductus arteriosus, as indicated by clinical evidence, in premature infants. Ophthalmic indometacin has been studied and used in the symptomatic treatment of postoperative ocular inflammation and pain and/or complications after cataract surgery. Although deemed effective in reducing ocular inflammation in clinical studies, topical NSAIDs were also associated with a potential reduction in corneal sensitivity accompanied by an increased risk of superficial punctate keratitis and subjective symptoms of discomfort, including pain, burning or pricking, or a tingling sensation after instillation into the cul‐de‐sac.
Indomethacin is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of indomethacin is as a Cyclooxygenase Inhibitor.
Indomethacin is a potent nonsteroidal antiinflammatory drug (NSAID) typically used for chronic inflammatory arthritis. Indomethacin has been associated with rare cases of idiosyncratic drug induced liver disease.
Indomethacin is a natural product found in Alpinia officinarum, Penicillium chrysogenum, and other organisms with data available.
Indomethacin is a synthetic nonsteroidal indole derivative with anti-inflammatory activity and chemopreventive properties. As a nonsteroidal anti-inflammatory drug (NSAID), indomethacin inhibits the enzyme cyclooxygenase, thereby preventing cyclooxygenase-mediated DNA adduct formation by heterocyclic aromatic amines. This agent also may inhibit the expression of multidrug-resistant protein type 1, resulting in increased efficacies of some antineoplastic agents in treating multi-drug resistant tumors. In addition, indomethacin activates phosphatases that inhibit the migration and proliferation of cancer cells and downregulates survivin, which may result in tumor cell apoptosis. (NCI04)
Indomethacin is a non-steroidal antiinflammatory agent (NSAIA) with antiinflammatory, analgesic and antipyretic activity. Its pharmacological effect is thought to be mediated through inhibition of the enzyme cyclooxygenase (COX), the enzyme responsible for catalyzes the rate-limiting step in prostaglandin synthesis via the arachidonic acid pathway.
A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES.
See also: Indomethacin Sodium (has salt form).
Synthesis Analysis

While the provided abstracts do not delve into the detailed synthesis protocols of indomethacin, a general synthesis route involves a multi-step process starting from p-methoxyphenylhydrazine and levulinic acid. [] This synthesis typically involves condensation, cyclization, hydrolysis, and decarboxylation reactions to yield the final indomethacin molecule. Specific details regarding reagents, reaction conditions, and purification techniques can vary based on the chosen synthetic route.

Molecular Structure Analysis

Indomethacin's molecular structure comprises a complex arrangement of functional groups, including an indole ring system, a carboxyl group, and a chlorobenzoyl substituent. [] The presence and spatial orientation of these groups contribute to its unique pharmacological properties, particularly its interaction with cyclooxygenase enzymes.

Mechanism of Action

Indomethacin exerts its primary pharmacological effect by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. [, , ] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking COX activity, indomethacin reduces the production of prostaglandins, thereby mitigating inflammatory responses. [, , ]

Applications

Inflammation and Pain Research

Indomethacin is widely used in research models to induce inflammation, particularly in the gastrointestinal tract [, , , , , , ] and kidneys [, , ]. By causing damage to these tissues, researchers can study the mechanisms of inflammation and evaluate the efficacy of potential therapeutic interventions.

For instance, indomethacin-induced gastric ulcers are a well-established model for testing the gastroprotective effects of novel compounds. [, , , ] Similarly, indomethacin-induced renal injury is used to investigate the pathogenesis of NSAID-induced nephropathy and assess the renoprotective potential of various agents. [, , ]

Reproductive Biology Research

In reproductive biology research, indomethacin serves as a tool to investigate the role of prostaglandins in ovulation and implantation. Studies have demonstrated that indomethacin can disrupt ovulation in rats, suggesting the involvement of prostaglandins in this process. [, ]

Moreover, indomethacin's ability to inhibit blastocyst implantation in rats highlights the crucial role of prostaglandins in early pregnancy events. [] These findings underscore the significance of indomethacin as a research tool for dissecting the intricate mechanisms governing reproductive processes.

Cancer Research

Emerging evidence suggests that indomethacin may hold promise in cancer research, particularly in targeting cancer stem cells (CSCs), which are implicated in tumor resistance and recurrence. [] A study demonstrated that indomethacin effectively suppressed the growth of cisplatin-resistant breast cancer cells by targeting CSCs and modulating microRNA expression. []

Furthermore, indomethacin's interaction with the endocannabinoid system has also garnered interest. Research suggests that indomethacin can modulate type 1 cannabinoid receptor (CB1R) signaling, potentially influencing pain perception and other physiological processes. []

Reference:

Reference:

Reference:

Reference:

Prostaglandin E2 (PGE2)

Relevance: Indomethacin's pharmacological action involves inhibiting PGE2 synthesis. Studies have shown that while indomethacin blocks ovulation, likely due to PGE2 reduction, PGE2 itself cannot reverse this effect []. This suggests a complex interplay between indomethacin, PGE2, and the ovulation process. In another study, it was observed that the indomethacin-induced reduction in lung perfusion in dogs with pneumonia could be partially reversed by intravenous infusion of PGI2, a prostaglandin with vasodilatory effects []. This highlights the potential therapeutic use of prostaglandins in counteracting certain adverse effects of indomethacin.

Reference:

15-R-15 methyl-prostaglandin E2 (MePGE2)

Relevance: Research shows that MePGE2 can reverse the reduction in villous cell numbers and the increase in crypt cell numbers caused by indomethacin in the small intestine of rats []. This indicates MePGE2's potential to counteract some of the negative effects of indomethacin on the gastrointestinal tract.

Reference:

Phenylbutazone

Relevance: Similar to indomethacin, phenylbutazone can cause gastric mucosal injury, including redness, hemorrhage, and erosions [].

Reference:

Piroxicam

Relevance: Piroxicam, similar to indomethacin, is a NSAID that effectively treats low back pain, exhibiting comparable efficacy in clinical trials []. This suggests that both drugs could be considered viable treatment options for this condition.

Reference:

Reference:

Paracetamol (Acetaminophen)

Relevance: Paracetamol, unlike indomethacin and ibuprofen, does not significantly affect blood urea nitrogen (BUN) and serum creatinine levels when used to treat patent ductus arteriosus in preterm infants []. This suggests that paracetamol might offer a safer alternative with fewer renal side effects compared to indomethacin.

Reference:

Corticotropin-Releasing Factor (CRF)

Relevance: While not structurally related to indomethacin, CRF has been shown to exert a protective effect on the gastric mucosa against indomethacin-induced injury, particularly in diabetic rats []. This suggests a potential therapeutic avenue for mitigating indomethacin's gastrointestinal side effects.

Reference:

Urocortin I

Relevance: Like CRF, urocortin I shows potential in mitigating indomethacin-induced enteropathy in rats, highlighting its protective effects against gastrointestinal damage caused by indomethacin []. This suggests a possible role for CRF agonists in managing indomethacin-associated side effects.

Reference:

Sodium Salicylate

Relevance: Sodium salicylate significantly alters the pharmacokinetics of indomethacin, specifically increasing its systemic and biliary clearance, reducing its plasma protein binding, and increasing its volume of distribution []. This interaction highlights the importance of considering potential drug interactions when administering indomethacin alongside other medications.

Reference:

Galangin

Relevance: While structurally distinct from indomethacin, galangin shows promising results in alleviating indomethacin-induced cytotoxicity and barrier dysfunction in rat intestinal epithelial cells []. This suggests a potential therapeutic role for galangin in mitigating the gastrointestinal side effects of indomethacin.

Reference:

Kaempferol

Relevance: Similar to galangin, kaempferol shows promise in reducing indomethacin-induced cytotoxicity and barrier loss in rat intestinal epithelial cells []. This further supports the potential use of flavonols like kaempferol in mitigating the gastrointestinal side effects associated with indomethacin.

Reference:

Melatonin

Relevance: Melatonin, despite its distinct structure and function compared to indomethacin, demonstrates a protective effect against indomethacin-induced gastric mucosal cell apoptosis in rats []. This suggests melatonin's potential as a therapeutic agent for reducing gastric damage associated with indomethacin use.

Reference:

Oleuropein

Relevance: Oleuropein, despite having a different structure and mechanism of action than indomethacin, shows promise in protecting against indomethacin-induced renal damage in rats []. This suggests a potential role for oleuropein in mitigating the nephrotoxic effects associated with indomethacin use.

Reference:

Platelet-Derived Growth Factor (PDGF)

Relevance: PDGF, although not structurally related to indomethacin, has been shown to reverse the delayed duodenal ulcer healing caused by indomethacin in rats []. This indicates its potential to promote healing and counteract the adverse effects of indomethacin on ulcer repair.

Reference:

Epidermal Growth Factor (EGF)

Relevance: EGF, like PDGF, accelerates duodenal ulcer healing and reverses the negative effects of indomethacin on ulcer repair in rats []. This further supports the potential therapeutic use of growth factors in mitigating the gastrointestinal side effects of indomethacin.

Properties

CAS Number

53-86-1

Product Name

Indomethacin

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)

InChI Key

CGIGDMFJXJATDK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O

Solubility

In water, 0.937 mg/L at 25 °C
Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water
1 g in about 30 mL chloroform
2.40e-03 g/L

Synonyms

Amuno
Indocid
Indocin
Indomet 140
Indometacin
Indomethacin
Indomethacin Hydrochloride
Metindol
Osmosin

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.